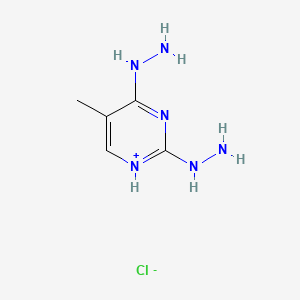
Pyrimidine, 2,4-dihydrazino-5-methyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 2,4-dihydrazino-5-methyl-, hydrochloride: is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are essential components of nucleic acids, and their derivatives have significant applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Métodos De Preparación
Industrial Production Methods: Industrial production of pyrimidine derivatives often employs large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The production process typically involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Pyrimidine, 2,4-dihydrazino-5-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions might introduce various functional groups such as alkyl, aryl, or amino groups.
Aplicaciones Científicas De Investigación
Pyrimidine, 2,4-dihydrazino-5-methyl-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Used in the development of dyes, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of Pyrimidine, 2,4-dihydrazino-5-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, gene expression, and cell signaling. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
- Pyrimidine, 2-methyl-
- Pyrimidine, 4,6-dihydroxy-2-methyl-
- Pyrimidine, 2,4-diamino-5-methyl-
Comparison: Pyrimidine, 2,4-dihydrazino-5-methyl-, hydrochloride is unique due to the presence of hydrazino groups at positions 2 and 4, which can significantly influence its chemical reactivity and biological activity. Compared to other pyrimidine derivatives, this compound may exhibit distinct properties such as enhanced reactivity towards certain reagents and unique biological interactions.
Propiedades
Número CAS |
73941-14-7 |
|---|---|
Fórmula molecular |
C5H11ClN6 |
Peso molecular |
190.63 g/mol |
Nombre IUPAC |
(2-hydrazinyl-5-methylpyrimidin-1-ium-4-yl)hydrazine;chloride |
InChI |
InChI=1S/C5H10N6.ClH/c1-3-2-8-5(11-7)9-4(3)10-6;/h2H,6-7H2,1H3,(H2,8,9,10,11);1H |
Clave InChI |
CKBWUSFCINTUBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C[NH+]=C(N=C1NN)NN.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B13761720.png)
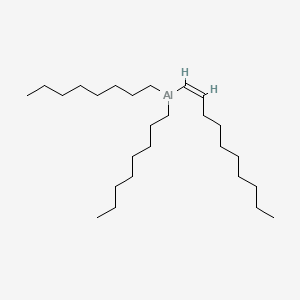

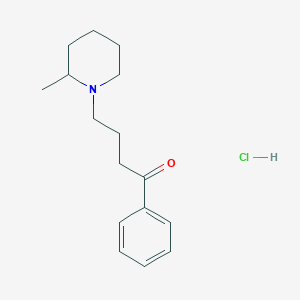
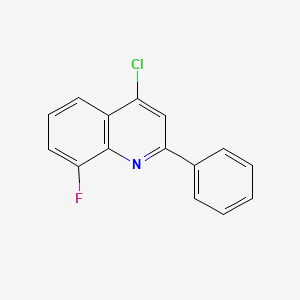

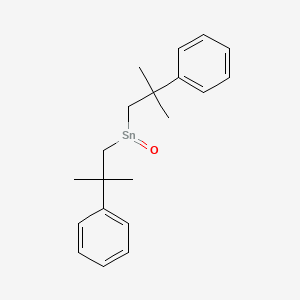
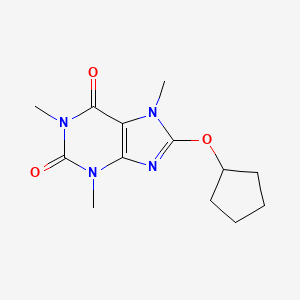
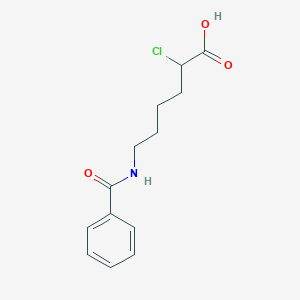
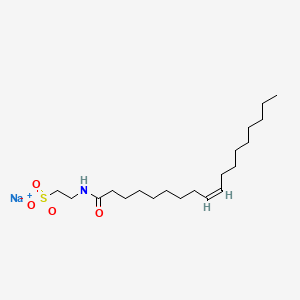
![Sulfuric acid--N-[2-hydroxy-3-(2-methylphenoxy)propyl]guanidine (1/1)](/img/structure/B13761764.png)
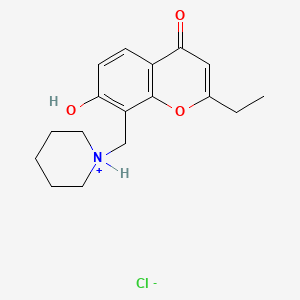
![N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B13761787.png)

